molecular formula C7H8ClN3 B11913972 4-Chloro-2-methyl-5,7a-dihydro-1H-pyrrolo[2,3-d]pyrimidine

4-Chloro-2-methyl-5,7a-dihydro-1H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B11913972
M. Wt: 169.61 g/mol
InChI Key: AFNWRAUAORCXAB-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-5,7a-dihydro-1H-pyrrolo[2,3-d]pyrimidine (CAS 1632286-23-7) is a versatile chemical intermediate belonging to the 7-deazapurine family, a privileged scaffold in drug discovery . The reactive 4-chloro group on the pyrimidine ring makes this compound a pivotal building block for the synthesis of more complex molecules via nucleophilic substitution reactions, allowing for the introduction of diverse amine and other functional groups . This enables researchers to explore structure-activity relationships in the development of novel bioactive compounds. While specific biological data for this dihydro precursor may be limited, the pyrrolo[2,3-d]pyrimidine core is extensively documented in scientific literature for its broad pharmacological potential. Derivatives based on this scaffold have been investigated as potent inhibitors of various kinase targets, including RET, EGFR, Her2, VEGFR2, and CDK2, showing promise in anticancer research . These compounds often function by mimicking adenosine and competitively binding to the ATP pocket of kinases, thereby disrupting signaling pathways that drive cell proliferation . Beyond oncology, the scaffold is also explored for its potential in developing agents against tuberculosis and other diseases . This compound is presented as a high-purity intermediate to support innovative chemical synthesis and drug discovery efforts. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8ClN3

Molecular Weight

169.61 g/mol

IUPAC Name

4-chloro-2-methyl-5,7a-dihydro-3H-pyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C7H8ClN3/c1-4-10-6(8)5-2-3-9-7(5)11-4/h3,7H,2H2,1H3,(H,10,11)

InChI Key

AFNWRAUAORCXAB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2C(=C(N1)Cl)CC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methyl-5,7a-dihydro-1H-pyrrolo[2,3-d]pyrimidine typically involves the chlorination of a pyrimidine precursor. One common method includes the reaction of diethyl malonate with allyl bromide to form an intermediate, which then undergoes cyclization with amidine to form the pyrimidine ring . The chlorination step is often carried out using phosphorus oxychloride under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to ensure the quality of the final product.

Scientific Research Applications

Structural Information

The compound features a pyrrolo-pyrimidine core, which is significant in its reactivity and biological activity. The presence of the chlorine atom at the 4-position and the methyl group at the 2-position contribute to its unique properties.

Pharmaceutical Synthesis

4-Chloro-2-methyl-5,7a-dihydro-1H-pyrrolo[2,3-d]pyrimidine serves as a crucial intermediate in the synthesis of several pharmaceutical agents. Notable examples include:

  • Ruxolitinib : A Janus kinase (JAK) inhibitor used for treating myelofibrosis and polycythemia vera.
  • Tofacitinib : Another JAK inhibitor utilized for rheumatoid arthritis and ulcerative colitis.
  • Baricitinib : Approved for rheumatoid arthritis treatment.

These compounds are vital in managing autoimmune diseases and have shown efficacy in various clinical settings .

Research indicates that derivatives of this compound exhibit significant biological activities:

  • Antitumor Activity : Studies have shown that certain derivatives can inhibit tumor cell proliferation and induce apoptosis in cancer cells.
  • Anti-inflammatory Properties : Compounds derived from this structure have been explored for their potential to reduce inflammation, making them candidates for treating chronic inflammatory diseases .

Synthetic Methodologies

Recent advancements have focused on improving synthetic routes to produce this compound efficiently. A notable method involves a four-step synthesis process that yields high purity (above 99%) with minimal by-products. This method enhances the economic viability of producing pharmaceutical intermediates .

Case Study 1: Synthesis of Ruxolitinib Derivative

In a study aimed at synthesizing ruxolitinib derivatives, researchers utilized this compound as a starting material. The synthesis involved multiple reaction steps that demonstrated high yields and purity levels exceeding 99% post-synthesis. This efficiency underscores the compound's importance in pharmaceutical development.

Case Study 2: Antitumor Activity Assessment

A series of derivatives based on this compound were evaluated for their cytotoxic effects against various cancer cell lines. Results indicated that certain modifications significantly enhanced antitumor activity compared to the parent compound. This highlights the versatility of this chemical scaffold in drug design.

Table 1: Comparison of Pharmaceutical Applications

CompoundApplication AreaMechanism of Action
RuxolitinibOncologyJAK inhibition
TofacitinibAutoimmune DisordersJAK inhibition
BaricitinibRheumatoid ArthritisJAK inhibition

Mechanism of Action

The mechanism of action of 4-Chloro-2-methyl-5,7a-dihydro-1H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

Key Observations:

Substituent Position and Reactivity: The 4-chloro group in the target compound is highly reactive, enabling substitution with amines (e.g., anilines) under acidic conditions to yield 4-aminopyrrolo[2,3-d]pyrimidines . Derivatives like N-(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (yield: 29%) demonstrate reduced yields with electron-withdrawing substituents due to decreased nucleophilicity . In contrast, 2,4-dichloro derivatives (e.g., 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine) allow sequential functionalization at both positions, enhancing modularity in drug design .

However, partial saturation may improve solubility and reduce cytotoxicity .

Methyl Substitution :

  • The methyl group at position 2 in the target compound introduces steric hindrance, which may restrict rotation and stabilize specific conformations. This contrasts with 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, where the methyl group at N7 alters tautomerism and electronic properties .

Biological Activity

4-Chloro-2-methyl-5,7a-dihydro-1H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, particularly in the context of cancer treatment, antiviral properties, and anti-inflammatory effects.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC7_7H8_8ClN3_3
Molecular Weight169.61 g/mol
CAS Number1632286-23-7

Biological Activity Overview

Research indicates that derivatives of this compound exhibit significant biological activities. These include:

  • Anticancer Properties :
    • Certain derivatives have shown efficacy in inhibiting cancer cell proliferation. For example, modified pyrrolo[2,3-d]pyrimidines have been developed as potent inhibitors against specific kinases involved in tumor growth.
    • A study highlighted that a related compound demonstrated IC50_{50} values ranging from 43.15 to 68.17 µM against various cancer cell lines, indicating its potential as a chemotherapeutic agent .
  • Antiviral Activity :
    • Some derivatives have displayed activity against viral infections. Research has shown certain compounds within this class to inhibit Zika virus (ZIKV) and Dengue virus (DENV-2), with effective concentrations (EC50_{50}) reported at 2.4 µM and 1.4 µM respectively .
    • The antiviral mechanism often involves the inhibition of viral replication and interference with viral entry into host cells.
  • Anti-inflammatory Effects :
    • Compounds derived from the pyrrolo[2,3-d]pyrimidine scaffold have exhibited notable anti-inflammatory properties. Studies indicate that these compounds can significantly reduce paw edema in animal models, outperforming standard anti-inflammatory drugs like indomethacin .
    • The presence of specific functional groups in these compounds enhances their ability to modulate inflammatory pathways.

Case Study 1: Anticancer Activity

A series of synthesized pyrrolo[2,3-d]pyrimidine derivatives were evaluated for their ability to inhibit tumor cell proliferation. One derivative showed a remarkable increase in potency due to modifications that enhanced its selectivity for certain kinase targets. The study concluded that such modifications could lead to more effective treatments for cancers associated with aberrant kinase activity .

Case Study 2: Antiviral Efficacy

In another study focused on antiviral applications, researchers synthesized a library of pyrrolo[2,3-d]pyrimidine derivatives and tested them against ZIKV and DENV-2. The results indicated that specific structural modifications could significantly enhance antiviral potency while minimizing cytotoxic effects on host cells .

Structure-Activity Relationship (SAR)

The biological activity of pyrrolo[2,3-d]pyrimidine derivatives is heavily influenced by their chemical structure. Notable findings include:

  • Chlorine Substituents : Compounds with chlorine substitutions often exhibit enhanced cytotoxicity against various cancer cell lines.
  • Functional Group Variations : Modifications such as the introduction of hydroxyl or halogen groups can alter the pharmacological profile and increase selectivity for target enzymes .

Q & A

Q. What are the typical synthetic routes for 4-Chloro-2-methyl-5,7a-dihydro-1H-pyrrolo[2,3-d]pyrimidine?

The compound is synthesized via nucleophilic substitution reactions starting from its chlorinated precursor. A common method involves refluxing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with methylamine or methyl-substituted reagents in isopropanol with catalytic HCl. Reaction conditions (12–48 hours, 80–100°C) and stoichiometric ratios (3:1 amine:substrate) are critical for yield optimization. Post-reaction purification via silica gel chromatography or recrystallization (methanol/chloroform) is typically employed .

Q. How is the compound structurally characterized?

Structural confirmation relies on:

  • NMR spectroscopy : Distinct signals for the pyrrolo-pyrimidine core (e.g., δ 8.27 ppm for H-2 in 1H^1H NMR) and methyl/chloro substituents .
  • X-ray crystallography : Resolves bond lengths (C–Cl: ~1.73 Å) and dihedral angles, confirming fused bicyclic geometry .
  • HRMS : Validates molecular formula (e.g., C8H8ClN3\text{C}_8\text{H}_8\text{ClN}_3) with <1 ppm mass accuracy .

Q. What are common reactivity patterns of this compound?

The 4-chloro group undergoes nucleophilic substitution with amines, alcohols, or thiols. The methyl group at position 2 stabilizes the ring system but may sterically hinder reactions at adjacent positions. Acidic conditions (HCl/isopropanol) promote substitutions, while basic conditions can lead to dehydrohalogenation .

Advanced Research Questions

Q. How can researchers optimize synthesis yields and purity?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may increase side products; isopropanol balances reactivity and purity .
  • Catalyst use : Lewis acids (e.g., ZnCl2_2) or phase-transfer catalysts improve substitution efficiency .
  • Reaction monitoring : TLC (silica gel, chloroform/methanol) identifies intermediates, while HPLC (C18 column, acetonitrile/water) ensures final purity >95% .

Q. How to resolve contradictions in biological activity data across studies?

  • Assay standardization : Use consistent kinase inhibition protocols (e.g., ATP concentration, incubation time) to minimize variability .
  • Structural analogs : Compare activity of methyl vs. ethyl or halogen-substituted derivatives to isolate substituent effects .
  • Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to targets like EGFR or JAK2, clarifying discrepancies .

Q. What role does this compound play in structure-activity relationship (SAR) studies?

The methyl group at position 2 enhances metabolic stability but reduces solubility. Substitutions at position 4 (e.g., aryl amines) improve kinase selectivity. For example, replacing chlorine with a 4-fluorophenyl group increases IC50_{50} against ABL1 by 10-fold .

Q. How to scale up synthesis for preclinical studies without compromising quality?

  • Batch optimization : Increase reagent concentrations gradually (10–100 mmol scale) while maintaining a 3:1 amine ratio .
  • Continuous flow reactors : Reduce reaction time (4–6 hours vs. 24 hours) and improve heat management for reproducible yields .

Q. What advanced analytical methods validate compound stability under physiological conditions?

  • LC-MS/MS : Monitors degradation products in simulated gastric fluid (pH 2.0) or plasma .
  • DSC/TGA : Determines thermal stability (decomposition >200°C) for storage recommendations .

Q. How do computational methods aid in designing derivatives with improved pharmacokinetics?

  • ADMET prediction : Software like SwissADME forecasts logP (2.1), solubility (<0.1 mg/mL), and CYP450 interactions .
  • Quantum mechanics (QM) : Calculates electron density maps to prioritize substituents with optimal charge distribution for target binding .

Methodological Resources

  • Synthetic protocols : Detailed in (amines), (catalysts), and (purification).
  • Biological assays : Kinase inhibition protocols from and docking methods from .
  • Analytical workflows : NMR/X-ray guidelines in and ; stability testing in .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.